5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis
Triazoles have a five-membered aromatic azole chain . The IR absorption spectra of some triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Amino-1,2,4-Triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as foundational raw materials in the industry of fine organic synthesis. They are utilized extensively across a range of applications, including the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility also extends to the creation of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, demonstrating their significant impact on applied sciences, biotechnology, energy, and chemistry. The detailed participation of 3- and 4-amino-1,2,4-triazoles in various production processes underscores their importance in both agriculture and medicine, highlighting their role in generating plant protection products and medical drugs with antimicrobial and cardiological benefits (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, B. Uspensky, 2021).
Patent Review of Triazole Derivatives
The triazole class, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, has been identified as critical for new drug development due to its structural versatility and wide range of biological activities. The focus on developing novel triazoles with therapeutic potentials against inflammation, microbial infections, tumoral growths, and viral diseases underlines the importance of this class in pharmaceutical research. Their exploration in patents from 2008 to 2011 reveals a concerted effort to synthesize new chemical entities for diverse therapeutic applications, emphasizing the ongoing interest and potential of triazole derivatives in addressing current and future medical challenges (V. Ferreira et al., 2013).
Synthetic Routes for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles, particularly the 1,4-disubstituted variants, is of great interest due to their broad spectrum of biological activities. The copper(I) catalyzed azide-alkyne cycloaddition, a key click reaction, has been pivotal in the regioselective synthesis of these compounds, offering a pathway to generate biologically active 1,2,3-triazoles efficiently. This review sheds light on various synthetic routes, utilizing both copper and non-copper catalysts, and underscores the significance of 1,2,3-triazoles in drug discovery and other applied chemical fields (C. Kaushik et al., 2019).
Reactivity of 1,2,4-Triazole-3-Thione Derivatives
The review on the reactivity of 1,2,4-triazole-3-thione derivatives reveals their high antioxidant and antiradical activity, with comparisons made to biogenic amino acids like cysteine. This highlights their potential in synthesizing compounds with significant biological activities, offering new directions for chemical transformations involving this class of compounds (А. G. Kaplaushenko, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit pak (p21-activated kinase) activity . PAKs are critical regulators of cellular processes, including cell morphology, motility, survival, gene expression, and cell cycle progression.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through inhibition . Inhibition typically involves the compound binding to its target, which prevents the target from performing its usual function.
Biochemical Pathways
The inhibition of pak can affect a variety of cellular processes, including those involved in cell morphology, motility, survival, gene expression, and cell cycle progression .
Result of Action
Similar compounds have been found to display growth inhibition on certain cancer cell lines , suggesting potential anticancer activity.
Properties
IUPAC Name |
5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O/c1-7(2)18-12(22)10-11(17)21(20-19-10)9-5-3-4-8(6-9)13(14,15)16/h3-7H,17H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIISYXCBNWCSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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